N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-[butyl(methyl)sulfamoyl]benzamide
Description
Properties
IUPAC Name |
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-[butyl(methyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN4O4S2/c1-3-4-11-23(2)29(25,26)13-7-5-12(6-8-13)16(24)20-18-22-21-17(27-18)14-9-10-15(19)28-14/h5-10H,3-4,11H2,1-2H3,(H,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAOLSTMGYNVOKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(S3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-[butyl(methyl)sulfamoyl]benzamide typically involves multiple steps. One common method includes the reaction of 5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole-2-thiol with 4-bromobenzyl bromide in the presence of anhydrous potassium carbonate and N,N-dimethylformamide . The reaction is carried out at room temperature for 12 hours to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory methods, scaled up for larger production volumes. The use of automated reactors and continuous flow systems could enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-[butyl(methyl)sulfamoyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles, such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Scientific Research Applications
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-[butyl(methyl)sulfamoyl]benzamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Medicine: The compound may be investigated for its therapeutic potential in treating various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-
Biological Activity
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-[butyl(methyl)sulfamoyl]benzamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its activity.
Chemical Structure and Synthesis
The compound features a brominated thiophene ring , an oxadiazole ring , and a benzamide group with a butyl(methyl)sulfamoyl substituent. The synthesis typically involves:
- Formation of 5-bromothiophene-2-carboxylic acid through bromination.
- Cyclization to form the oxadiazole ring via reaction with hydrazine hydrate.
- Coupling with butyl(methyl)sulfamoyl benzamide in the presence of coupling agents.
Antimicrobial Properties
Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds demonstrate efficacy against various fungal strains such as Botrytis cinerea and Fusarium graminearum .
| Compound | Activity | Reference |
|---|---|---|
| This compound | Antimicrobial | |
| 10a (related compound) | 84.4% efficacy against Botrytis cinerea | |
| Pyraclostrobin (control) | 81.4% efficacy |
Anticancer Activity
The compound has also been studied for its potential anticancer properties. Research on oxadiazole-based compounds has indicated that they can inhibit cancer cell proliferation by interacting with specific cellular pathways. The mechanism may involve the inhibition of key enzymes or receptors involved in tumor growth.
The biological activity of this compound is largely attributed to its structural features:
- Oxadiazole Ring : Known for its ability to interact with various biological targets, potentially disrupting enzyme function.
- Benzamide Group : Provides additional binding sites that enhance interaction with target proteins.
Case Studies and Research Findings
- Antifungal Activity : A study evaluated various benzamide derivatives with oxadiazole moieties against fungal pathogens, demonstrating that compounds similar to this compound exhibited promising antifungal effects .
- Cell Proliferation Inhibition : In vitro studies have reported that certain derivatives effectively inhibit the proliferation of cancer cell lines, suggesting potential therapeutic applications in oncology .
Toxicity and Safety Profile
Toxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies indicate that some oxadiazole derivatives have low toxicity levels in zebrafish embryos . This suggests a favorable safety profile for further development.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues in the 1,3,4-Oxadiazole Class
The compound shares structural motifs with several derivatives, enabling comparisons of substituent effects on activity and physicochemical properties:
Key Observations :
- Halogenation: The 5-bromothiophene group in the target compound may improve lipophilicity and membrane permeability compared to non-halogenated analogues like LMM5 (4-methoxyphenylmethyl) or LMM11 (furan-2-yl). Bromine’s electron-withdrawing effects could also enhance metabolic stability .
- Sulfamoyl Group : The butyl(methyl)sulfamoyl substituent likely offers a balance between steric bulk and solubility, contrasting with the benzyl(methyl) group in LMM5 (more lipophilic) and cyclohexyl(ethyl) in LMM11 (higher steric hindrance) .
Physicochemical Properties
- Solubility : Sulfamoyl groups generally improve aqueous solubility, but the bromothiophene moiety may reduce it compared to methoxy or furan-containing analogues .
Q & A
Q. What are the key synthetic steps for preparing N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-[butyl(methyl)sulfamoyl]benzamide?
The synthesis typically involves:
- Oxadiazole Ring Formation : Cyclization of a hydrazide derivative with a carboxylic acid (e.g., 5-bromothiophene-2-carboxylic acid) using dehydrating agents like POCl₃ or PCl₅ under reflux .
- Sulfamoyl Group Introduction : Coupling 4-(butyl(methyl)sulfamoyl)benzoic acid with the oxadiazole intermediate via carbodiimide-mediated amide bond formation (e.g., EDCl/HOBt) in anhydrous DMF .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. How is the compound structurally characterized, and what analytical techniques are prioritized?
Critical techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromothiophene protons at δ 6.8–7.2 ppm, oxadiazole carbons at ~160–165 ppm) .
- Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺ matching C₁₉H₁₈BrN₅O₃S₂) .
- IR Spectroscopy : Detection of amide C=O (~1680 cm⁻¹) and sulfonamide S=O (~1350 cm⁻¹) stretches .
Q. What are the solubility and stability profiles under laboratory conditions?
- Solubility : Moderately soluble in DMSO (>10 mg/mL) and DMF; low solubility in aqueous buffers (use sonication or co-solvents like 5% Tween-80) .
- Stability : Stable at −20°C for >6 months. In solution (DMSO), avoid repeated freeze-thaw cycles; degradation occurs at pH <4 or >10 .
Q. What in vitro assays are recommended for initial biological activity screening?
- Antimicrobial Activity : Broth microdilution (MIC determination against Gram-positive bacteria, e.g., S. aureus) .
- Anticancer Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and purity?
- Temperature Control : Oxadiazole cyclization at 80–90°C minimizes side products (e.g., hydrazone formation) .
- Solvent Optimization : Use anhydrous DCM for sulfamoyl coupling to reduce hydrolysis .
- Catalyst Screening : Test coupling agents (e.g., HATU vs. EDCl) for higher amidation efficiency .
Q. What strategies elucidate structure-activity relationships (SAR) for this compound?
- Analog Synthesis : Replace bromothiophene with chlorothiophene or phenyl groups to assess halogen/heterocycle impact on bioactivity .
- Functional Group Modifications : Substitute butyl(methyl)sulfamoyl with morpholinosulfonyl to study steric/electronic effects .
- In Silico Docking : Predict binding affinities to targets like EGFR or DHFR using AutoDock Vina .
Q. How are mechanistic studies designed to identify molecular targets?
- Enzyme Inhibition Assays : Test inhibition of thymidylate synthase (TS) or topoisomerase II via fluorometric kits .
- Cellular Pathway Analysis : Western blotting for apoptosis markers (e.g., caspase-3 cleavage) .
- Competitive Binding Studies : Use radiolabeled analogs to quantify target engagement .
Q. How should researchers address contradictions in published biological data (e.g., varying IC₅₀ values)?
- Standardize Assay Conditions : Use identical cell lines (e.g., ATCC-certified HeLa), serum concentrations, and incubation times .
- Dose-Response Validation : Repeat experiments with 8–12 concentration points and nonlinear regression analysis .
- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., higher potency against kinase-dependent cancers) .
Methodological Notes
- Data Reproducibility : Include internal controls (e.g., cisplatin for cytotoxicity assays) and report SEM for triplicate experiments .
- Advanced Analytics : Use LC-MS/MS to quantify metabolic stability in liver microsomes .
- Contradiction Resolution : Cross-validate findings with orthogonal methods (e.g., SPR for binding affinity if docking results are inconclusive) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
